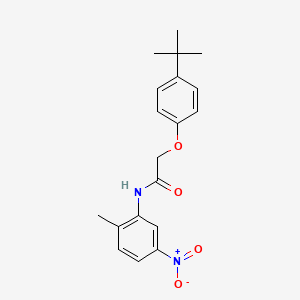

2-(1H-苯并咪唑-2-基)-N-环戊基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions aimed at introducing different substituents to the benzimidazole core to enhance its biological activity. Methods often include condensation reactions, cyclocondensation with different aldehydes, and reactions with metal complexes to form potential anticancer compounds (Ghani & Mansour, 2011). Additionally, novel synthesis pathways involve the reaction of aryl-modified sulfinylbis compounds with benzene-diamines to generate new benzimidazole derivatives with significant biological activities (Karpińka, Matysiak, & Niewiadomy, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide, is typically characterized using X-ray crystallography, spectral methods (IR, NMR), and DFT calculations. These studies reveal the geometry, bonding, and electronic properties of the molecules, providing insights into their reactivity and biological activity. For example, DFT calculations and X-ray crystallography have been used to study structural properties and predict the geometry and vibrational wavenumbers of benzimidazole compounds (Ghani & Mansour, 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including coordination with metal ions to form complexes with potential anticancer activity. These compounds can coordinate with Pd(II) and Pt(II) ions through the nitrogen atoms of the benzimidazole ring and secondary amino groups, forming square-planar complexes (Ghani & Mansour, 2012). The reactivity of benzimidazole derivatives towards different reagents and their ability to form complexes with metals highlight their chemical versatility.

Physical Properties Analysis

The physical properties of 2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide and related benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of functional groups and the overall molecular geometry influence these properties, which are crucial for their application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are characterized by their ability to engage in hydrogen bonding, aromatic stacking interactions, and coordination with metal ions. These interactions are significant for their biological activity, as they affect the binding affinity of benzimidazole derivatives to biological targets. The electron distribution within the molecule, as revealed by NBO analysis, provides further insights into its reactivity and interaction potential (Ghani & Mansour, 2011).

科学研究应用

抗癌应用

苯并咪唑衍生物已被合成并评估其抗癌特性。例如,某些衍生物对多种人类癌细胞系表现出细胞毒性,表明它们作为抗癌剂的潜力。值得注意的是,特定的化合物显示出选择性细胞毒活性并在癌细胞中诱导凋亡,表明它们有望用于靶向癌症治疗 (Romero-Castro 等,2011), (Paul 等,2015)。

抗菌活性

已发现几种苯并咪唑衍生物对一系列细菌和真菌具有显着的抗菌活性。抗菌作用归因于它们干扰细菌 DNA 和蛋白质合成的能力。这包括专门设计为靶向细菌 DNA 促旋酶和拓扑异构酶 IV 的化合物,这些酶对于细菌 DNA 复制和维持至关重要 (Abdel-Motaal 等,2020), (O'Dowd 等,2015)。

酶抑制

苯并咪唑化合物已被探索其作为酶抑制剂的作用,在治疗各种疾病(包括传染病和癌症)中具有应用。它们抑制一系列酶,例如 DNA 拓扑异构酶、激酶和其他参与关键细胞过程的酶。这些抑制剂有潜力被开发成治疗剂,提供特异性和减少副作用 (Singla 等,2014), (Kuş 等,2004)。

作用机制

未来方向

Benzimidazole derivatives have shown promise in various fields, including medicinal chemistry, due to their broad spectrum of biological activities . Future research could focus on developing new benzimidazole derivatives with enhanced properties and exploring their potential applications in medicine and other fields .

属性

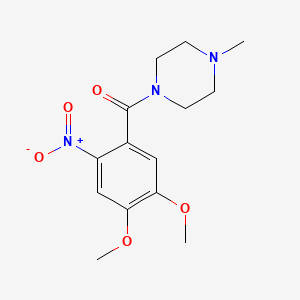

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(20-13-7-1-2-8-13)15-10-4-3-9-14(15)18-21-16-11-5-6-12-17(16)22-18/h3-6,9-13H,1-2,7-8H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJBTNTUJMMLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)

![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)